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Compound of Interest

Compound Name: 4,4'-Dimethylchalcone

Cat. No.: B184617 Get Quote

Introduction

4,4'-Dimethylchalcone is a chemical compound valued by researchers for its potential

applications in medicinal chemistry and pharmacology.[1] As a derivative of chalcone, it serves

as a significant synthetic intermediate.[1] Accurate structural elucidation and purity assessment

are paramount for its application in research and development. This technical guide provides

an in-depth overview of the spectroscopic characterization of 4,4'-Dimethylchalcone using

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The data presented herein is essential for the validation of its molecular

structure and purity.

Molecular Structure
IUPAC Name: (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one

Molecular Formula: C₁₇H₁₆O[2]

Molecular Weight: 236.31 g/mol [1]

CAS Number: 13565-37-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.[3] For 4,4'-Dimethylchalcone, both ¹H and ¹³C
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NMR are crucial for confirming its structure.

¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 d 2H Ar-H (ortho to C=O)

~7.6 d 1H α-H (vinylic)

~7.5 d 2H Ar-H (ortho to C=C)

~7.3 d 1H β-H (vinylic)

~7.2 d 2H Ar-H (meta to C=O)

~7.1 d 2H Ar-H (meta to C=C)

2.4 s 3H Ar-CH₃

2.4 s 3H Ar-CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and

spectrometer frequency. The assignments are based on the general structure of chalcones and

data from similar compounds.[4]

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments within the

molecule.
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Chemical Shift (δ) ppm Assignment

~190.0 C=O (Ketone)

~144.0 C (Aromatic)

~141.0 C (Aromatic)

~138.0 C (Aromatic)

~132.0 C (Aromatic)

~129.5 CH (Aromatic)

~129.0 CH (Aromatic)

~128.5 CH (Aromatic)

~128.0 CH (Aromatic)

~122.0 CH (Vinylic)

~21.5 CH₃

~21.0 CH₃

Note: The chemical shifts are approximate and based on typical values for chalcone

derivatives.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[6]
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium
C-H stretch (Aromatic and

Vinylic)

~2950-2850 Medium C-H stretch (Aliphatic)

~1660 Strong
C=O stretch (α,β-unsaturated

ketone)

~1600 Strong C=C stretch (Aromatic)

~1580 Medium C=C stretch (Vinylic)

~820 Strong
C-H bend (p-disubstituted

benzene)

Note: The absorption frequencies are characteristic ranges for the specified functional groups.

[7]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.[8]

m/z Relative Intensity (%) Assignment

236 ~60 [M]⁺ (Molecular Ion)

221 ~100 [M-CH₃]⁺

131 ~40 [C₉H₇O]⁺

119 ~80 [C₉H₇]⁺

91 ~50 [C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern is predicted based on the structure of 4,4'-Dimethylchalcone
and common fragmentation pathways for chalcones.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-25 mg of 4,4'-Dimethylchalcone in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a more

concentrated solution may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.[9] Ensure the sample is fully dissolved and free of any solid particles by

filtering it through a small plug of glass wool in a Pasteur pipette.[9]

Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.[10]

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Acquisition Parameters (¹H NMR):

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a standard pulse sequence.

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16

scans for a sample of this concentration).

Employ a relaxation delay (d1) of 1-2 seconds.[10]

Acquisition Parameters (¹³C NMR):

Set the spectral width to encompass all expected ¹³C signals (typically 0-220 ppm).[10]

Use a standard proton-decoupled pulse sequence.[10]
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Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend

on the sample concentration (can range from hundreds to thousands of scans).[10]

Use a relaxation delay (d1) appropriate for the T1 values of the carbons (a default of 1-2

seconds is common for qualitative spectra).[10]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]

Perform baseline correction.

For ¹H NMR, integrate the signals to determine the relative number of protons.[11]

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

Sample Preparation: A small amount of the solid 4,4'-Dimethylchalcone is placed directly

on the ATR crystal. No extensive sample preparation is required.

Instrument Setup:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Place a small amount of the solid sample onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[12]

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

Data Processing:

The software will automatically perform a background subtraction.

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer in several

ways. For a solid sample like 4,4'-Dimethylchalcone, it can be introduced via a direct

insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[13]

Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the

end of the probe. The probe is inserted into the ion source, and the sample is heated to

vaporize it.[14]

GC-MS: The sample is dissolved in a volatile solvent and injected into the GC. The GC

separates the components of the mixture, and the eluting compounds are directly

introduced into the mass spectrometer's ion source.[13]

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

beam of electrons (typically 70 eV).[13] This causes the molecule to lose an electron,

forming a radical cation (the molecular ion).[13]

Mass Analysis:

The generated ions are accelerated by an electric field and then separated based on their

mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
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[14]

Detection:

The separated ions are detected by an electron multiplier or a similar detector. The signal

is amplified and recorded by a computer.[15]

Data Processing:

The mass spectrum is generated as a plot of relative ion abundance versus m/z ratio.[15]

The most intense peak is designated as the base peak and assigned a relative abundance

of 100%.[15]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 4,4'-Dimethylchalcone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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